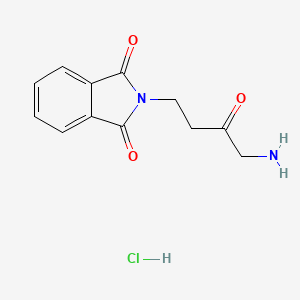

2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride

Overview

Description

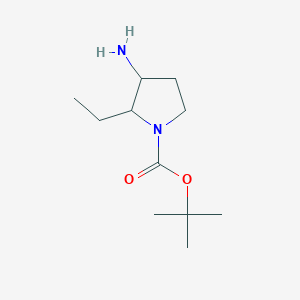

“2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride” is a compound that has been used for pharmaceutical testing . It is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules .

Synthesis Analysis

Isoindolines and isoindoline-1,3-diones have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis

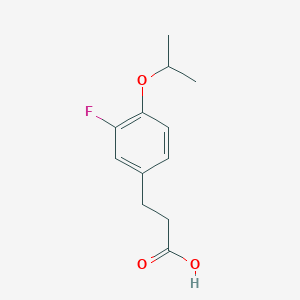

The molecular structure of “2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride” is represented by the formula C12H13ClN2O3 . The molecular weight of the compound is 268.70 .Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-diones are important intermediates for the synthesis of new drugs with different applications . They have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .Scientific Research Applications

Catalysis and Synthesis

2-Aminoisoindoline-1,3-dione, functionalized by Fe3O4@chloro-silane core-shell nanoparticles, is utilized in a green approach for the synthesis of 4H-pyrans. This method leverages magnetic nanoparticles and offers advantages like environmental friendliness, excellent yields, and easy separation using an external magnet, representing a significant step in sustainable chemistry (Shabani et al., 2021).

Material Science and Liquid Crystal Research

Isoindoline-1,3-dione-based mesogenic Schiff-bases display enantiotropic liquid crystalline behavior with Nematic texture, which can be influenced by altering the spacer in the molecular structure. This research highlights their potential applications in liquid crystal displays and other related technologies (Dubey et al., 2018).

Environmentally Friendly Synthesis Methods

The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives is essential, as traditional methods often use harmful catalysts. An efficient synthesis method using the Water Extract of Onion Peel Ash (WEOPA) avoids harmful reagents and introduces a bio-waste management approach, marking an important stride in eco-friendly synthesis processes (Journal et al., 2019).

Computational and Photophysical Studies

Novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives were synthesized and their properties characterized through various methods. These compounds exhibit high thermal stability and promising properties as fluorescent compounds, indicating potential applications in materials science and engineering (Mane et al., 2019).

Molecular Structure and Characterization

Studies focused on understanding the molecular structure and properties of isoindoline-1,3-dione derivatives provide insights into their potential applications in various fields such as material science, drug design, and chemical engineering. The detailed structural analysis through techniques like X-ray diffraction and NMR spectroscopy lays the groundwork for further application-driven research (Anouar et al., 2019).

Mechanism of Action

Isoindolines and isoindoline-1,3-diones have been tested on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . They have shown to have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Future Directions

Isoindolines and isoindoline-1,3-diones have shown potential in the treatment of diseases such as Alzheimer’s and Parkinson’s . Future research could focus on further exploring their potential therapeutic applications, improving their synthesis methods, and investigating their detailed physical and chemical properties.

properties

IUPAC Name |

2-(4-amino-3-oxobutyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17;/h1-4H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAUWMUUFXYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)